molecular formula C13H10N2OS B6417751 4-cyano-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058195-75-7

4-cyano-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6417751
CAS No.: 1058195-75-7
M. Wt: 242.30 g/mol
InChI Key: KWTUIQLFRXJKLZ-UHFFFAOYSA-N
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Description

4-cyano-N-[(thiophen-3-yl)methyl]benzamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors for the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamides, including this compound, often involve solvent-free reactions due to their cost-effectiveness and simplicity. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(thiophen-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-cyano-N-[(thiophen-3-yl)methyl]benzamide include other cyanoacetamides and thiophene derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-cyano-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-7-10-1-3-12(4-2-10)13(16)15-8-11-5-6-17-9-11/h1-6,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTUIQLFRXJKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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